molecular formula C16H15ClO2 B5674767 4-propylphenyl 4-chlorobenzoate

4-propylphenyl 4-chlorobenzoate

Cat. No.: B5674767
M. Wt: 274.74 g/mol
InChI Key: GTGRSCJZBXWMMC-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-chlorobenzoate is an aromatic ester compound comprising a 4-chlorobenzoate moiety esterified to a 4-propylphenol group. For instance, methyl 4-chlorobenzoate () and 2-oxo-2H-chromen-7-yl 4-chlorobenzoate () share the 4-chlorobenzoate backbone, highlighting its versatility in organic synthesis. The propylphenyl substituent likely enhances lipophilicity and thermal stability compared to simpler alkyl or aryl esters, making it relevant for applications in materials science or pharmaceuticals .

Properties

IUPAC Name

(4-propylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-3-12-4-10-15(11-5-12)19-16(18)13-6-8-14(17)9-7-13/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRSCJZBXWMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-propylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro or alkyl groups can be introduced.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-propylphenol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or alkyl halides and aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Reactions: Products with various substituents on the aromatic rings.

    Hydrolysis: 4-chlorobenzoic acid and 4-propylphenol.

    Reduction: Corresponding alcohols of the ester components.

Scientific Research Applications

4-propylphenyl 4-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties, such as liquid crystals.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Environmental Studies: Studied for its biodegradation pathways and environmental impact.

Mechanism of Action

The mechanism of action of 4-propylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of 4-Chlorobenzoate Derivatives

Compound Name Molecular Formula Substituents Key Applications/Properties References
4-Propylphenyl 4-chlorobenzoate C₁₆H₁₅ClO₂ 4-Chlorobenzoate + 4-propylphenyl Hypothesized: High thermal stability, potential liquid crystal or drug intermediate [Inferred]
Methyl 4-chlorobenzoate C₈H₇ClO₂ 4-Chlorobenzoate + methyl Antitubercular agent intermediate; simple ester for mechanistic studies
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₆H₉ClO₄ 4-Chlorobenzoate + chromenone Fluorescent probes, photochemical applications
Isosorbide di-(4-chlorobenzoate) C₂₀H₁₆Cl₂O₆ Two 4-chlorobenzoate groups Enzyme inhibition (e.g., cholinesterase binding)
Ethyl 4-chlorobenzoyl formate C₁₀H₉ClO₄ 4-Chlorobenzoyl + ethyl formate Specialty chemical for organic synthesis

Key Observations :

  • Reactivity : The electron-withdrawing chloro substituent enhances electrophilicity of the carbonyl group, facilitating nucleophilic acyl substitutions (e.g., amidation, esterification) .
  • Biological Activity : Methyl 4-chlorobenzoate derivatives exhibit antitubercular activity, while isosorbide di-esters show enzyme inhibition, suggesting that substituent choice critically modulates bioactivity .

Key Observations :

  • Catalytic Efficiency: Triethylamine in DCM enables high-yield esterification for chromenone derivatives, suggesting applicability to this compound synthesis .
  • Green Chemistry Potential: Solvent-less amidation with vinyl 4-chlorobenzoate () proposes a pathway for eco-friendly synthesis of related esters.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-propylphenyl 4-chlorobenzoate?

The synthesis involves esterification between 4-propylphenol and 4-chlorobenzoyl chloride under anhydrous conditions. Pyridine is typically used as a base catalyst to neutralize HCl byproducts. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity. Structural validation requires 1H^1H-NMR (δ 7.8–8.1 ppm for benzoyl protons) and FT-IR (C=O stretch at ~1720 cm1^{-1}) .

Q. What are the critical storage and handling protocols for this compound?

Store in sealed glass containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, heat (>40°C), and UV light. Lab handling requires nitrile gloves (EN374 standard) and safety goggles. Work in a fume hood to mitigate inhalation risks .

Q. How should researchers design experiments to assess its stability under varying pH conditions?

Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) at 25°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 72 hours. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Note: Hydrolysis is significant at pH > 8, generating 4-propylphenol and 4-chlorobenzoic acid .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how do structural modifications influence kinetics?

The Pseudomonas sp. CBS3 pathway involves three enzymes:

  • CoA ligase (CBL) : Adenylates the benzoate moiety (ATP-dependent, kcat=12.5s1k_{\text{cat}} = 12.5 \, \text{s}^{-1}, Km=85μMK_m = 85 \, \mu\text{M}).
  • Dehalogenase : Cleaves the C–Cl bond in 4-chlorobenzoyl-CoA.
  • Thioesterase : Releases 4-hydroxybenzoate. The propyl group reduces catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) by 40% compared to unsubstituted analogs due to steric hindrance. Mutating Phe356 to alanine in CBL improves substrate accommodation .

Q. How can structural data resolve contradictions in reported catalytic mechanisms?

X-ray crystallography (PDB: 3CBL) reveals a 140° domain rotation in CBL during adenylate formation. Comparative studies show:

  • Wild-type CBL binds 4-chlorobenzoate with ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}.
  • Mutant CBL (Phe356Ala) increases substrate affinity (ΔG=9.6kcal/mol\Delta G = -9.6 \, \text{kcal/mol}) due to reduced steric clash. Molecular dynamics simulations (AMBER) validate conformational flexibility during catalysis .

Q. What analytical strategies address discrepancies in purity assessments across studies?

Use orthogonal methods:

  • LC-MS (ESI+) : Confirm molecular ion [M+H]+^+ at m/z 311.1.
  • DSC : Detect melting point (~120°C) and thermal decomposition (>250°C).
  • XRD : Resolve crystal lattice parameters (space group P21_1/c, a = 12.3 Å). Discrepancies often arise from residual solvents (e.g., DCM) in HPLC traces; optimize gradient elution .

Methodological Notes

  • Enzyme Assays : Use stopped-flow spectroscopy to capture transient adenylate formation (λ = 280 nm, Δε=12,400M1cm1\Delta \varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}) .
  • Synthetic Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance reaction rates by 30% .

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